2-[(1,3-Benzodioxol-5-ylamino)methyl]-4-chlorophenol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,3-Benzodioxol-5-ylamino)methyl]-4-chlorophenol typically involves the reaction of 4-chlorophenol with 1,3-benzodioxole-5-ylamine under specific conditions. The reaction is often carried out in the presence of a suitable base and solvent to facilitate the formation of the aminomethyl linkage .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[(1,3-Benzodioxol-5-ylamino)methyl]-4-chlorophenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The chlorophenol group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols .
Scientific Research Applications
2-[(1,3-Benzodioxol-5-ylamino)methyl]-4-chlorophenol has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It may be used in studies related to enzyme inhibition or as a probe to investigate biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(1,3-Benzodioxol-5-ylamino)methyl]-4-chlorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Benzodioxol-5-ylamino)-N’-[(2-methyl-3-indolylidene)methyl]acetohydrazide: A compound with a similar benzodioxole structure but different functional groups.
N-{(2S,3S)-2-{[(1,3-Benzodioxol-5-ylcarbamoyl)(methyl)amino]methyl}-5-[(2S)-1-hydroxy-2-propanyl]-3-methyl-6-oxo-3,4,5,6-tetrahydro-2H-1,5-benzoxazocin-8-yl}cyclohexanecarboxamide: Another compound with a benzodioxole ring but different substituents.
Uniqueness
2-[(1,3-Benzodioxol-5-ylamino)methyl]-4-chlorophenol is unique due to its specific combination of a benzodioxole ring, chlorophenol group, and aminomethyl linkage. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C14H12ClNO3 |
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Molecular Weight |
277.70 g/mol |
IUPAC Name |
2-[(1,3-benzodioxol-5-ylamino)methyl]-4-chlorophenol |
InChI |
InChI=1S/C14H12ClNO3/c15-10-1-3-12(17)9(5-10)7-16-11-2-4-13-14(6-11)19-8-18-13/h1-6,16-17H,7-8H2 |
InChI Key |
WIUBPXGBDUDNKD-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NCC3=C(C=CC(=C3)Cl)O |
Origin of Product |
United States |
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